molecular formula C18H16F3N3O3S2 B6540613 N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}-3-(trifluoromethyl)benzene-1-sulfonamide CAS No. 1040670-88-9

N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}-3-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B6540613
CAS No.: 1040670-88-9
M. Wt: 443.5 g/mol
InChI Key: GVIMKRJKZBKZDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}-3-(trifluoromethyl)benzene-1-sulfonamide is a chemical compound known for its unique structure combining sulfonamide and pyridazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}-3-(trifluoromethyl)benzene-1-sulfonamide can be carried out through a multi-step reaction process.

  • Initial Step: : The synthesis begins with the preparation of 3-(trifluoromethyl)benzene-1-sulfonyl chloride. This intermediate is obtained by chlorosulfonation of 3-(trifluoromethyl)benzoic acid.

  • Formation of Sulfonamide: : The resulting sulfonyl chloride reacts with an amine derivative to form the sulfonamide moiety.

  • Pyridazinone Formation: : The thiophene derivative undergoes a cyclization reaction with hydrazine hydrate to form the 1,6-dihydropyridazin-1-one structure.

  • Final Coupling: : The pyridazinone intermediate is coupled with the sulfonamide moiety through a nucleophilic substitution reaction to yield the final compound.

Industrial Production Methods

For industrial production, the process must be optimized for scale-up. This involves:

  • Efficient Catalysts: : Use of catalysts to improve reaction yield and efficiency.

  • Controlled Conditions: : Strict control of reaction temperature, pressure, and time to ensure reproducibility and safety.

  • Purification Steps: : Implementation of crystallization or chromatographic techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}-3-(trifluoromethyl)benzene-1-sulfonamide undergoes several chemical reactions:

  • Oxidation: : Can be oxidized to form corresponding sulfoxide or sulfone derivatives.

  • Reduction: : Reduction reactions can target the thiophene ring or the pyridazinone moiety.

  • Substitution: : The sulfonamide and thiophene rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Examples include hydrogen peroxide and m-chloroperbenzoic acid.

  • Reducing Agents: : Commonly used are lithium aluminum hydride and sodium borohydride.

  • Substitution Reagents: : Include halogenated compounds and strong nucleophiles like sodium azide.

Major Products

  • Oxidation: : Produces sulfoxides and sulfones.

  • Reduction: : Yields deoxygenated derivatives.

  • Substitution: : Leads to substituted sulfonamides and thiophene compounds.

Scientific Research Applications

N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}-3-(trifluoromethyl)benzene-1-sulfonamide has various scientific research applications:

  • Chemistry: : Used as a building block in organic synthesis.

  • Biology: : Studied for its potential inhibitory effects on certain biological pathways.

  • Medicine: : Investigated for its pharmacological properties, particularly as an anti-inflammatory or anti-cancer agent.

  • Industry: : Used in the development of new materials and as a catalyst in certain reactions.

Mechanism of Action

The compound exerts its effects through specific molecular interactions:

  • Molecular Targets: : Likely targets enzymes or receptors involved in inflammation or cancer pathways.

  • Pathways Involved: : May inhibit key signaling pathways, leading to reduced proliferation or enhanced apoptosis of target cells.

Comparison with Similar Compounds

N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}-3-(trifluoromethyl)benzene-1-sulfonamide can be compared with other sulfonamide and pyridazine derivatives.

Similar Compounds

  • Sulfasalazine: : Another sulfonamide compound with anti-inflammatory properties.

  • Pyridazine Derivatives: : Compounds like hydralazine, which is used as an antihypertensive agent.

Uniqueness

What sets this compound apart is the combination of a trifluoromethyl group and the unique pyridazinone-thiophene structure, which may impart unique pharmacological properties not seen in other similar compounds.

Conclusion

This compound stands out due to its complex structure and potential applications across various fields. Its synthesis, reactions, and applications make it a compound of significant interest in both academic and industrial research.

Properties

IUPAC Name

N-[3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O3S2/c19-18(20,21)13-4-1-5-14(12-13)29(26,27)22-9-3-10-24-17(25)8-7-15(23-24)16-6-2-11-28-16/h1-2,4-8,11-12,22H,3,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVIMKRJKZBKZDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CS3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.